Lipophilicity (LogP) Comparison Across N,N-Dialkyl Trimethoxybenzamides
N,N-diisopropyl-3,4,5-trimethoxybenzamide exhibits a measured logP of 2.97, compared to 2.19 for its N,N-diethyl analog (CAS 5470-42-8) and 1.41 for its N,N-dimethyl congener (CAS 5658-49-1). This represents a ~0.8 log unit increase over diethyl and a ~1.6 log unit increase over dimethyl, placing the diisopropyl compound in a significantly more lipophilic regime [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 2.97 (ChemSrc experimental); ACD/LogP = 3.54 (ChemSpider predicted) |
| Comparator Or Baseline | N,N-dimethyl-3,4,5-trimethoxybenzamide: LogP = 1.41 (experimental); N,N-diethyl-3,4,5-trimethoxybenzamide: LogP = 2.19 (experimental) |
| Quantified Difference | ΔlogP ≈ +0.78 vs. diethyl; ΔlogP ≈ +1.56 vs. dimethyl |
| Conditions | Experimental logP values sourced from ChemSrc and Molbase databases |
Why This Matters
Higher lipophilicity enhances predicted membrane permeability and CNS penetration potential, making the diisopropyl derivative a more suitable candidate for intracellular or CNS-targeted screening campaigns where the dimethyl analog may be too polar.
- [1] Molbase. N,N-Diethyl-3,4,5-trimethoxybenzamide. LogP = 2.19440. CAS 5470-42-8. https://baike.molbase.cn/cas/5470-42-8.html (accessed 2025). View Source
